molecular formula C8H13ClN4O2S B189956 Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride CAS No. 131184-96-8

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B189956
CAS No.: 131184-96-8
M. Wt: 264.73 g/mol
InChI Key: IIZWYNDWOXSKNC-UHFFFAOYSA-N
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Description

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C8H13ClN4O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its thiazole ring, which is a sulfur-containing heterocycle, and its carbamimidamido group, which contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamimidamido group, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The carbamimidamido group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: Lacks the carbamimidamido group, resulting in different reactivity and biological activity.

    Methyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    2-Carbamimidamido-4-methyl-1,3-thiazole-5-carboxylic acid: The free acid form, which has different solubility and reactivity compared to the ester derivatives.

Properties

IUPAC Name

ethyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S.ClH/c1-3-14-6(13)5-4(2)11-8(15-5)12-7(9)10;/h3H2,1-2H3,(H4,9,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZWYNDWOXSKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N=C(N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592785
Record name Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131184-96-8
Record name Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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